![molecular formula C21H19BrN2O4S B4749881 N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4749881.png)
N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
Overview
Description
N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as BMS-986142, is a small molecule inhibitor of Tyk2 that is currently being studied for its potential use in treating autoimmune diseases. The development of BMS-986142 is an example of the progress being made in the field of drug discovery and development, which relies on a combination of scientific research and technological advancements.
Mechanism of Action
N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide works by selectively inhibiting the activity of Tyk2, which is a member of the Janus kinase (JAK) family of enzymes. Tyk2 plays a key role in the signaling pathways that regulate the immune response. By inhibiting Tyk2, this compound may be able to reduce the production of pro-inflammatory cytokines and other immune mediators that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to be a potent inhibitor of Tyk2 in both biochemical and cellular assays. In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. The compound has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is that it is a highly selective inhibitor of Tyk2, which means that it does not interfere with the activity of other JAK family members. This can be important in studying the specific role of Tyk2 in the immune response. One limitation of using this compound is that it is a small molecule inhibitor, which can make it difficult to deliver to specific tissues or cells in the body.
Future Directions
There are several potential future directions for the development of N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide and other Tyk2 inhibitors. One area of focus is the development of more potent and selective inhibitors that can be used at lower doses and with fewer side effects. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with Tyk2 inhibitors. Additionally, there is ongoing research into the role of Tyk2 in other diseases, such as cancer and infectious diseases, which may lead to new therapeutic applications for Tyk2 inhibitors.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is being studied for its potential use in treating autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis. Autoimmune diseases occur when the immune system attacks healthy cells and tissues in the body, leading to inflammation and tissue damage. Tyk2, the target of this compound, is an enzyme that plays a key role in the immune response. By inhibiting Tyk2, this compound may be able to reduce inflammation and prevent tissue damage in patients with autoimmune diseases.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-15-6-8-16(9-7-15)24-29(26,27)18-12-10-17(11-13-18)28-14-21(25)23-20-5-3-2-4-19(20)22/h2-13,24H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQGCEYXGOLWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)
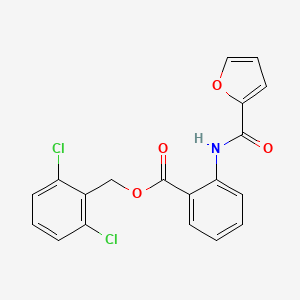
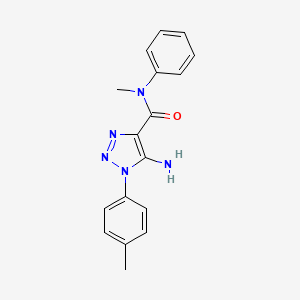
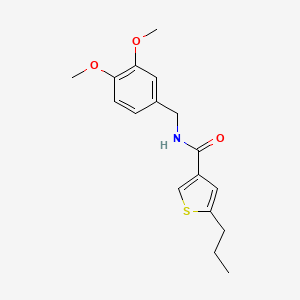
![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)
![N-2-adamantyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4749864.png)
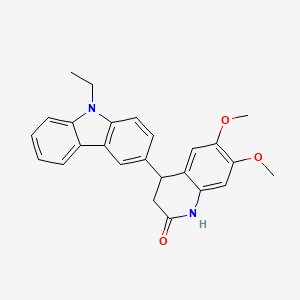
![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)
![N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide](/img/structure/B4749888.png)
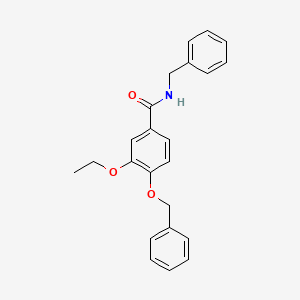
![2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B4749902.png)